molecular formula C13H12FNO4 B13706855 Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13706855
M. Wt: 265.24 g/mol
InChI Key: OOBWOJJTALDCRF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted at the 5-position with a 2-fluoro-4-methoxyphenyl group and at the 3-position with an ethyl ester. Its CAS registry number is 1126636-60-9 .

Properties

Molecular Formula

C13H12FNO4

Molecular Weight

265.24 g/mol

IUPAC Name

ethyl 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12FNO4/c1-3-18-13(16)11-7-12(19-15-11)9-5-4-8(17-2)6-10(9)14/h4-7H,3H2,1-2H3

InChI Key

OOBWOJJTALDCRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with ethyl chloroformate to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of a fluoro and methoxy group on the phenyl ring imparts unique chemical and biological properties to this compound.

Scientific Research Applications

This compound has applications in various scientific fields:

  • Chemistry It serves as a building block in synthesizing more complex molecules.
  • Biology It is investigated for potential antimicrobial and antitumor activities.
  • Medicine It is explored for potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
  • Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

  • Oxidation It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reduction reactions can be carried out using agents like lithium aluminum hydride.
  • Substitution The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Potassium permanganate in acidic or neutral conditions.
  • Reduction Lithium aluminum hydride in anhydrous ether.
  • Substitution Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

  • Oxidation Formation of carboxylic acids or ketones.
  • Reduction Formation of alcohols or amines.
  • Substitution Formation of substituted phenyl derivatives.

This compound is a synthetic compound belonging to the isoxazole family, characterized by its unique structure that includes a fluorinated phenyl ring and an ethyl ester group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluoro and methoxy groups enhances its biological activity by improving binding affinity to specific enzymes and receptors.

The compound's mechanism of action involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial Activity: The isoxazole ring structure contributes to its ability to disrupt microbial cell function.

Molecular Formula : C13H12FNO4C_{13}H_{12}FNO_4

Molar Mass : 265.24 g/mol

IUPAC Name : ethyl 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

Case Studies and Research Findings

Study on Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry assessed various isoxazole derivatives, including this compound. The findings indicated a strong correlation between structural modifications and enhanced antimicrobial activity, supporting the hypothesis that fluorination increases potency against bacterial pathogens.

Anticancer Mechanisms: Research published in Cancer Letters explored the cytotoxic effects of isoxazole compounds on cancer cells. The study found that this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features
Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate (Target) 2-Fluoro, 4-methoxy C₁₃H₁₁FNO₄ 280.24 Not reported Not reported Balanced electronic effects (EWG + EDG)
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate 4-Fluoro C₁₂H₁₀FNO₃ 251.21 Not reported Not reported Electron-withdrawing para-substituent
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 4-Methoxy C₁₃H₁₃NO₄ 247.25 86–88 85 Electron-donating para-substituent
Ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate 3-Fluoro C₁₂H₁₀FNO₃ 251.21 Not reported Not reported Meta-substituted EWG
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate 4-Methoxy (phenyl), 5-CF₃ (isoxazole) C₁₄H₁₂F₃NO₄ 315.24 Not reported Not reported Strong EWG (CF₃) at isoxazole

Key Observations :

  • Electronic Effects : The target compound’s 2-fluoro-4-methoxy substitution creates a unique electronic profile, combining localized electron withdrawal (fluoro) and donation (methoxy). This contrasts with analogs like the 4-fluoro derivative (solely EWG) or 4-methoxy variant (solely EDG) .
  • Synthetic Yields : Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is synthesized in 85% yield via cyclization reactions , suggesting that para-substituents may facilitate efficient synthesis compared to ortho/meta substitutions.
  • Thermal Stability : The 4-methoxy analog’s melting point (86–88°C) is lower than that of more polar analogs (e.g., trifluoromethyl derivative in ), likely due to reduced crystal lattice energy from the EDG.

Heteroaromatic Ring Replacements

Replacing the phenyl ring with heterocycles alters electronic and steric properties:

Compound Name Aromatic Group Molecular Formula Molecular Weight Key Features
Ethyl 5-(2-thienyl)isoxazole-3-carboxylate Thiophene C₁₀H₉NO₃S 223.25 Sulfur atom enhances π-conjugation and polarizability
Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate Pyridine C₁₁H₁₀N₂O₃ 230.21 Basic nitrogen influences solubility and hydrogen bonding

Key Observations :

  • Thiophene vs.
  • Pyridine Substitution : The pyridinyl analog’s nitrogen introduces basicity, which may enhance water solubility compared to the hydrophobic phenyl group .

Functional Group Modifications on the Isoxazole Core

Variations at the isoxazole 4-position or ester group impact reactivity:

Compound Name Isoxazole Substitution Molecular Formula Key Features
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate 5-Bromoacetyl C₈H₇BrN₂O₄ Bromine enables further functionalization (e.g., nucleophilic substitution)
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate 5-Hydroxymethyl C₇H₉NO₄ Hydroxyl group increases polarity and potential for hydrogen bonding

Key Observations :

  • Bromine Substitution : The bromoacetyl group in offers a handle for derivatization, unlike the target compound’s stable phenyl group.
  • Hydroxymethyl Group : The hydroxymethyl analog is more hydrophilic, suggesting divergent pharmacokinetic profiles compared to the target’s lipophilic phenyl substituent.

Biological Activity

Ethyl 5-(2-fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique structure that includes a fluorinated phenyl ring and an ethyl ester group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C13H12FNO4
  • Molar Mass : 251.24 g/mol
  • CAS Number : 925006-96-8

The compound's structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects. The presence of the fluoro and methoxy groups enhances its biological activity by improving binding affinity to specific enzymes and receptors.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial Activity : The isoxazole ring structure contributes to its ability to disrupt microbial cell function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of isoxazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Studies have highlighted the compound's potential in cancer treatment. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µM)
MCF-78.5
A54910.2

The mechanism behind its anticancer activity may involve the modulation of apoptotic pathways, where the compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties as well. Preliminary studies indicate efficacy against certain viral strains, although further investigations are required to elucidate its full antiviral potential.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed various isoxazole derivatives, including this compound. The findings indicated a strong correlation between structural modifications and enhanced antimicrobial activity, supporting the hypothesis that fluorination increases potency against bacterial pathogens .
  • Anticancer Mechanisms : Research published in Cancer Letters explored the cytotoxic effects of isoxazole compounds on cancer cells. The study found that this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms .
  • Potential Antiviral Applications : A recent investigation into the antiviral properties of isoxazoles suggested that this compound could inhibit viral replication in vitro, warranting further exploration into its use as an antiviral agent .

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